molecular formula C26H32F2N6O4S B13386913 Isopropylidene Ticagrelor

Isopropylidene Ticagrelor

Cat. No.: B13386913
M. Wt: 562.6 g/mol
InChI Key: WLEOHEIRUFTYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylidene Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used primarily to prevent thrombotic events such as stroke and myocardial infarction in patients with acute coronary syndrome (ACS). Ticagrelor is a P2Y12 receptor antagonist that inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets . This compound shares similar pharmacological properties but has been modified to enhance its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropylidene Ticagrelor involves a multi-step process. The initial step includes the preparation of the intermediate compound, which is then subjected to various chemical reactions to form the final product. The critical steps in the synthesis involve the formation of the triazolopyrimidine core and the subsequent introduction of the isopropylidene group .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropylidene Ticagrelor undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

Isopropylidene Ticagrelor has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the mechanisms of P2Y12 receptor antagonists and their interactions with other molecules.

    Biology: Investigated for its effects on platelet aggregation and its potential use in treating other thrombotic disorders.

    Medicine: Explored for its potential to provide more stable and effective antiplatelet therapy compared to Ticagrelor.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Isopropylidene Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, thereby inhibiting ADP-mediated platelet aggregation. This binding is reversible, allowing for a more controlled inhibition of platelet function. The molecular targets involved include the P2Y12 receptor and associated signaling pathways, such as the inhibition of adenylyl cyclase and the activation of PI3K, Akt, and Rap1b .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced stability and efficacy compared to Ticagrelor.

Properties

IUPAC Name

2-[[6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEOHEIRUFTYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.